molecular formula C9H10O4 B13910630 Methyl 2,5-dihydroxy-4-methylbenzoate

Methyl 2,5-dihydroxy-4-methylbenzoate

Cat. No.: B13910630
M. Wt: 182.17 g/mol
InChI Key: VNHDJWAEIAXWOQ-UHFFFAOYSA-N
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Description

Methyl 2,5-dihydroxy-4-methylbenzoate is a benzoic acid derivative characterized by hydroxyl groups at positions 2 and 5, a methyl group at position 4, and a methyl ester at the carboxyl group. For example, methyl 3,5-dihydroxy-4-methylbenzoate (CAS 75238-29-8) shares the same molecular formula (C₉H₁₀O₄) but differs in hydroxyl group placement . The compound’s bioactivity and applications may overlap with structurally related esters, such as methyl 2,5-dihydroxybenzoate (CAS 2150-46-1), which is noted for its pharmacological roles in drug synthesis .

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

methyl 2,5-dihydroxy-4-methylbenzoate

InChI

InChI=1S/C9H10O4/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4,10-11H,1-2H3

InChI Key

VNHDJWAEIAXWOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Direct Esterification of 2,5-Dihydroxy-4-Methylbenzoic Acid

The most straightforward approach is the esterification of 2,5-dihydroxy-4-methylbenzoic acid with methanol under acidic catalysis.

  • Typical conditions : Refluxing the acid with excess methanol in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid.
  • Work-up : Removal of solvent under reduced pressure, followed by purification via recrystallization or chromatography.
  • Yields : Generally high, often exceeding 85%, depending on purity of starting acid and reaction time.

This method is commonly reported for related methyl dihydroxybenzoates and is adaptable for the 2,5-dihydroxy-4-methyl derivative by starting from the corresponding acid.

Synthesis via Hydroxylation and Methylation of Methyl 2,4-Dihydroxy-3,6-Dimethylbenzoate Analogues

A more elaborate synthetic route involves:

  • Starting from methyl 2,4-dihydroxy-3,6-dimethylbenzoate.
  • Selective demethylation or hydroxylation to adjust hydroxyl positions.
  • Methylation reactions to introduce methyl groups at the 4-position.

Example protocol (adapted from related compounds):

Step Reagents & Conditions Description
1 Dissolve methyl 2,4-dihydroxy-3,6-dimethylbenzoate in dry N,N-dimethylformamide (DMF) Solvent preparation under nitrogen atmosphere
2 Add potassium carbonate (base) and methyl iodide (alkylating agent) Methylation of hydroxyl groups at room temperature or 50 °C for 9–10 h
3 Filter through celite, dilute with ethyl acetate, acidify with 3 M HCl Quenching and extraction
4 Wash organic layer with brine, dry over anhydrous magnesium sulfate, concentrate Purification steps
5 Purify by column chromatography Obtain methylated product with yields around 88%

This method allows selective methylation of hydroxyl groups, which can be tuned to achieve the 2,5-dihydroxy-4-methyl substitution pattern by controlling equivalents of methyl iodide and reaction time.

Biocatalytic and Microbial Methods

Some recent patents describe biocatalytic approaches involving microbial cultures to produce methyl dihydroxy-methylbenzoates:

  • Culturing specific microbial strains at 28 °C with shaking to generate seed solutions.
  • Using dimethylformamide (DMF) as solvent under nitrogen atmosphere.
  • Controlled addition of methylating agents such as methyl iodide or chloromethyl compounds.
  • Extraction with ethyl acetate and washing with saturated sodium chloride solutions.
  • Concentration under reduced pressure and drying at moderate temperatures (30–50 °C).

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Direct esterification 2,5-dihydroxy-4-methylbenzoic acid Methanol, acid catalyst Reflux, 4 h >85 Simple, classical method
Methylation of dihydroxy dimethylbenzoate Methyl 2,4-dihydroxy-3,6-dimethylbenzoate K2CO3, methyl iodide, DMF 50 °C, 9–10 h ~88 Selective methylation, requires purification
Biocatalytic synthesis Microbial culture + precursors DMF, methyl iodide, ethyl acetate extraction 28–40 °C, nitrogen atmosphere Variable Mild, environmentally friendly

Analytical and Purification Techniques

Research Findings and Optimization Notes

  • Reaction times between 9 and 12 hours at moderate temperatures (40–50 °C) optimize methylation without overalkylation.
  • Use of potassium carbonate as a base in DMF is effective for methylation of phenolic hydroxyl groups.
  • Acidification after methylation is critical to quench the reaction and facilitate extraction.
  • Purification by column chromatography yields products with high purity (>98%).
  • Biocatalytic methods offer greener alternatives but require strain optimization and scale-up studies.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dihydroxy-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 2,5-dihydroxy-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2,5-dihydroxy-4-methylbenzoate involves its interaction with various molecular targets and pathways. For example, its potential anticancer effects may be due to its ability to induce apoptosis in cancer cells by activating specific caspases and other apoptotic pathways. Additionally, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Key Observations:

  • Positional Isomerism : The placement of hydroxyl groups (2,5 vs. 3,5) significantly impacts solubility and reactivity. For instance, methyl 2,5-dihydroxybenzoate exhibits pharmacological activity, while 3,5-dihydroxy-4-methylbenzoic acid is thermally stable .
  • Ester vs. Free Acid : The methyl ester group enhances volatility (useful in gas chromatography, as seen in –2) compared to free carboxylic acids .

Pharmacological and Industrial Relevance

  • Methyl 2,5-Dihydroxybenzoate (CAS 2150-46-1) : Widely used in drug synthesis for its antioxidant and anti-inflammatory properties. Its lack of a 4-methyl group may reduce steric hindrance, enhancing interaction with biological targets .
  • 3,5-Dihydroxy-4-methylbenzoic Acid : High melting point (269°C) suggests stability under extreme conditions, making it suitable for industrial applications requiring thermal resistance .

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